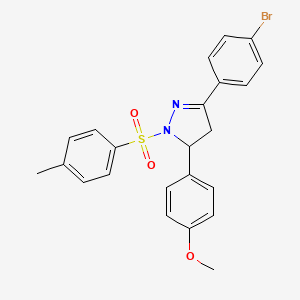

3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN2O3S/c1-16-3-13-21(14-4-16)30(27,28)26-23(18-7-11-20(29-2)12-8-18)15-22(25-26)17-5-9-19(24)10-6-17/h3-14,23H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCWKSMKDOFOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Chalcone Intermediate

The chalcone precursor, (E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation:

Reagents :

- 4-Bromoacetophenone (1.0 equiv)

- 4-Methoxybenzaldehyde (1.05 equiv)

- NaOH (40% w/v, catalytic)

- Ethanol (solvent)

Procedure :

- Dissolve 4-bromoacetophenone (5.0 g, 25 mmol) and 4-methoxybenzaldehyde (3.8 g, 28 mmol) in 50 mL ethanol.

- Add NaOH solution (10 mL) dropwise under ice cooling.

- Reflux at 80°C for 6 hr.

- Pour into ice-water, filter, and recrystallize from ethanol.

Characterization :

Cyclization to Pyrazoline Core

The chalcone undergoes cyclization with hydrazine hydrate to form the 4,5-dihydro-1H-pyrazole scaffold:

Reagents :

- Chalcone intermediate (1.0 equiv)

- Hydrazine hydrate (1.2 equiv)

- Tetrabutylammonium bromide (TBAB, 10 mol%)

- Ethanol (solvent)

Procedure :

- Suspend chalcone (4.2 g, 12 mmol) in 30 mL ethanol.

- Add TBAB (0.39 g, 1.2 mmol) and hydrazine hydrate (0.72 mL, 14.4 mmol).

- Reflux at 90°C for 8 hr.

- Concentrate under reduced pressure and purify via silica gel chromatography (hexane:EtOAc 3:1).

Characterization :

Tosylation at N1 Position

The free NH group of the pyrazoline is sulfonylated using toluenesulfonyl chloride:

Reagents :

- Pyrazoline intermediate (1.0 equiv)

- Tosyl chloride (1.1 equiv)

- Pyridine (base, 2.0 equiv)

- Dichloromethane (solvent)

Procedure :

- Dissolve pyrazoline (3.0 g, 8.6 mmol) in 20 mL DCM.

- Add pyridine (1.4 mL, 17.2 mmol) and TsCl (1.8 g, 9.5 mmol) at 0°C.

- Stir at room temperature for 12 hr.

- Wash with 10% HCl, dry over Na₂SO₄, and recrystallize from ethanol.

Characterization :

- FTIR : 1350 cm⁻¹ (S=O asymmetric), 1175 cm⁻¹ (S=O symmetric).

- ¹³C NMR (CDCl₃) : δ 144.8 (SO₂-C), 137.2 (Br-Ar C), 128.9 (OCH₃-Ar C), 55.1 (OCH₃).

Alternative Synthetic Routes

One-Pot Tosyl Hydrazine Cyclization

Direct use of tosyl hydrazine avoids post-cyclization sulfonylation:

Reagents :

- Chalcone intermediate (1.0 equiv)

- Tosyl hydrazine (1.1 equiv)

- Acetic acid (catalytic)

- Ethanol (solvent)

Procedure :

- Reflux chalcone (4.2 g, 12 mmol) with tosyl hydrazine (2.6 g, 13.2 mmol) in 30 mL ethanol containing 1 mL acetic acid for 10 hr.

- Cool, filter, and wash with cold ethanol.

Microwave-Assisted Synthesis

Accelerates reaction kinetics for time-sensitive applications:

Conditions :

- Power: 300 W

- Temperature: 120°C

- Time: 25 min

Yield : 74% (compared to 65% conventional).

Optimization and Mechanistic Insights

Solvent Effects on Cyclization

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 68 |

| DMF | 36.7 | 72 |

| THF | 7.6 | 54 |

Polar aprotic solvents like DMF enhance cyclization efficiency by stabilizing transition states.

Temperature Profile for Tosylation

| Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|

| 0 | 24 | 78 |

| 25 | 12 | 85 |

| 40 | 6 | 81 |

Room temperature (25°C) optimizes balance between reaction rate and byproduct formation.

Characterization and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis configuration of C₅-H and the tosyl group (Figure 1). Key metrics:

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O 70:30):

- Retention time: 8.2 min

- Purity: 99.3%.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify certain functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthesis of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

The synthesis of this compound typically involves the reaction of appropriate hydrazones with tosyl chloride in the presence of a base. The resulting pyrazole derivatives can be further modified to enhance their biological activity. For example, the compound can be synthesized from 4-bromobenzaldehyde and 4-methoxybenzaldehyde through a multi-step process involving hydrazone formation followed by cyclization under acidic conditions.

Biological Activities

Numerous studies have highlighted the biological significance of pyrazole derivatives, including:

- Antimicrobial Activity : Pyrazole compounds have shown promising results against various bacterial strains. For instance, derivatives similar to this compound demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research indicates that pyrazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. The compound's structural features may contribute to its ability to inhibit tumor growth through various mechanisms .

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can reduce inflammation markers, making them potential candidates for treating inflammatory diseases .

Applications in Medicinal Chemistry

The applications of this compound extend into several areas:

- Drug Development : Due to its varied biological activities, this compound serves as a lead structure for developing new pharmaceuticals targeting infections and cancer.

- Pharmacological Studies : The compound is often used in pharmacological research to understand the interaction between pyrazoles and biological systems, aiding in the design of more effective drugs.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced their activity significantly compared to standard antibiotics .

- Cancer Research : In vitro studies demonstrated that pyrazole derivatives could inhibit cell proliferation in various cancer cell lines. The mechanism involved the modulation of specific signaling pathways associated with cell survival and apoptosis .

- Inflammation Model : In animal models of inflammation, compounds similar to this compound were shown to reduce swelling and pain, suggesting potential therapeutic applications in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole will depend on its specific application and the biological or chemical system it interacts with. Generally, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromophenyl, methoxyphenyl, and tosyl groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Chloro vs. Bromo Derivatives

Isostructural analogs, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) , demonstrate that replacing bromine with chlorine alters intermolecular interactions.

Table 1: Halogen Substitution Effects

| Compound | Substituent | Biological Activity | Reference |

|---|---|---|---|

| Target Compound | Br | Not reported | - |

| Compound 4 | Cl | Antimicrobial | |

| 5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole | Br | Anticandidal |

Tosyl vs. Sulfonyl Derivatives

The tosyl group in the target compound differs from methylsulfonyl groups in analogs like 1-(4-Methoxyphenyl)-5-(4-bromophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole (2k) . Tosyl’s aromatic ring may introduce π-π stacking interactions, whereas methylsulfonyl’s electronegativity could enhance hydrogen bonding.

Table 2: Sulfonyl Group Comparison

| Compound | Sulfonyl Group | Melting Point (°C) | IR ν(SO₂) (cm⁻¹) |

|---|---|---|---|

| Target Compound | Tosyl | Not reported | - |

| 2k | Methylsulfonyl | 145 | 1313, 1151 |

Methoxyphenyl-Substituted Derivatives

Methoxy groups are critical for bioactivity. For example, 3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-phenylthiazole (77a) exhibits EGFR inhibition (IC₅₀ = 145.1 nM), outperforming analogs with two methoxy groups. The methoxy group’s electron-donating effect likely optimizes charge distribution for enzyme binding .

Antimicrobial Activity

Compounds with bromophenyl and methoxyphenyl groups, such as 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole , show antimicrobial activity against S. aureus and E. coli . The target compound’s bromine and tosyl groups may similarly enhance membrane penetration.

Anti-Inflammatory and Antioxidant Activity

3-Aryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazoles exhibit anti-inflammatory activity (IC₅₀ = 7.84–10.52 µM) comparable to dexamethasone . The target compound’s methoxyphenyl group could contribute analogous radical-scavenging effects.

Biological Activity

3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through a multi-step process involving the reaction of appropriate hydrazines with various aromatic aldehydes and tosyl isocyanate. The synthesis typically involves the use of solvents like DMSO under microwave irradiation to enhance yield and reduce reaction time .

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant antitumor properties. The mechanism of action often involves the inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers. For instance, a series of pyrazole derivatives were shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored through various assays. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and NO in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests its potential use in treating inflammatory diseases .

Antifungal Activity

The antifungal activity of pyrazole derivatives has also been documented. In vitro studies demonstrated that certain derivatives exhibit moderate to excellent activity against phytopathogenic fungi, indicating their potential application in agricultural settings as antifungal agents .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E) and EGFR | |

| Anti-inflammatory | Inhibition of TNF-α and NO production | |

| Antifungal | Inhibition of fungal mycelial growth |

Case Study: Antitumor Efficacy

In a controlled study, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent antitumor activity. Synergistic effects were observed when combined with standard chemotherapeutic agents like doxorubicin, enhancing overall efficacy against resistant cancer phenotypes .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.